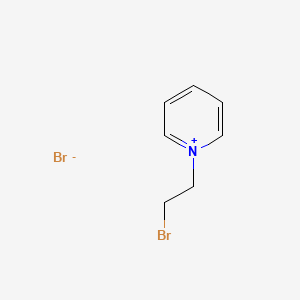

1-(2-Bromoethyl)pyridin-1-ium bromide

Description

1-(2-Bromoethyl)pyridin-1-ium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted with a 2-bromoethyl group. It is synthesized via the reaction of pyridine with 1,2-dibromoethane in ethanol, yielding approximately 60% of the target product alongside by-products like 1,1'-ethylenebispyridinium dibromide . This compound serves as a versatile intermediate in organic synthesis, particularly for introducing bromoethyl functionalities into heterocyclic systems. Its reactivity stems from the electrophilic bromine atom, enabling nucleophilic substitution reactions in pharmaceutical and materials chemistry applications.

Properties

CAS No. |

10129-45-0 |

|---|---|

Molecular Formula |

C7H9Br2N |

Molecular Weight |

266.96 g/mol |

IUPAC Name |

1-(2-bromoethyl)pyridin-1-ium;bromide |

InChI |

InChI=1S/C7H9BrN.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |

InChI Key |

VLQOWDVFOTVNEE-UHFFFAOYSA-M |

SMILES |

C1=CC=[N+](C=C1)CCBr.[Br-] |

Canonical SMILES |

C1=CC=[N+](C=C1)CCBr.[Br-] |

Other CAS No. |

10129-45-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical and Functional Properties

Key Observations :

- Electrochemical Applications : Hydrophilic substituents like hydroxyethyl or carboxymethyl enhance bromine-binding capacity in zinc-bromine flow batteries, outperforming conventional agents like MEM-Br .

- Thermal Stability : Bulky substituents (e.g., adamantyl) increase decomposition temperatures, making such derivatives suitable for high-temperature processes .

- Biological Activity : Carbamoyl and aryl ketone substituents (e.g., 3-nitrophenyl) correlate with antibacterial and antifungal efficacy, likely due to enhanced membrane permeability .

Key Observations :

- Solvent choice (e.g., acetonitrile vs. ethanol) influences reaction efficiency and by-product formation. Polar aprotic solvents like acetonitrile minimize side reactions .

- Sterically demanding reactants (e.g., 2-bromoacetophenone) reduce yields due to competitive polymerization pathways .

Preparation Methods

Prolonged Reaction at Ambient Conditions

The traditional synthesis involves reacting pyridine with 1,2-dibromoethane in a stoichiometric excess of pyridine (molar ratio 1:50) at room temperature. As detailed by Duling and Price, 190 g (0.01 mol) of 1,2-dibromoethane and 39.5 g (0.5 mol) of pyridine are combined in a sealed flask and allowed to stand for 4–5 weeks. The excess pyridine drives the reaction toward completion, forming a tan crystalline mass. Subsequent purification involves crushing the product, washing with anhydrous diethyl ether to remove unreacted pyridine, and vacuum drying over phosphorus pentoxide, yielding 106 g (79%) of 1-(2-bromoethyl)pyridin-1-ium bromide. This method, while reliable, suffers from impractical reaction times, limiting its utility in industrial settings.

Thermal and Solvent-Controlled Approaches

Gradual Reagent Addition Under Heating

Patent literature describes a thermal method involving gradual addition of 1,2-dibromoethane to preheated pyridine. In a representative procedure, pyridine is heated to 80–90°C in a reaction vessel, and 1,2-dibromoethane is added dropwise over 60–120 minutes. Maintaining temperatures above 80°C ensures the reaction mixture remains homogeneous, avoiding solidification during reagent addition. This method achieves completion within 30 minutes post-addition, with yields comparable to classical approaches (exact figures unspecified). The controlled addition minimizes side reactions such as di-alkylation or polymerization, common pitfalls in quaternary ammonium salt synthesis.

Inert Atmosphere and Reaction Homogeneity

To further suppress side reactions, the thermal method is often conducted under nitrogen or argon atmospheres. Inert gases prevent oxidative degradation of pyridine and bromoethane intermediates, enhancing product purity. Post-reaction, the molten product is combined with deionized water to form a 70–85% aqueous solution, facilitating direct application in electrochemical systems. This approach balances scalability and purity, though it requires specialized equipment for temperature and atmosphere control.

Purification and Characterization Techniques

Washing and Filtration Procedures

Crude this compound typically contains unreacted starting materials and inorganic salts. Duling and Price advocate sequential washes with anhydrous ether, which selectively dissolves pyridine while precipitating the product. In contrast, El-Dossoki et al. employ ethyl acetate for washing, effectively removing excess 1,2-dibromoethane. Filtration through Büchner funnels followed by vacuum drying yields a white crystalline solid, with potassium bromide byproducts identified via residual solids.

Recrystallization and Drying Methods

Recrystallization from petroleum ether (40–60°C fraction) further purifies the compound, eliminating traces of organic impurities. The product is dried under vacuum at 40–50°C for 12 hours, achieving a final purity >99% as verified by HPLC. Characterization via $$ ^1H $$-NMR (400 MHz, DMSO-$$d6 $$) confirms the structure: δ 9.12 (d, 2H, pyridinium H-2/H-6), 8.68 (t, 1H, pyridinium H-4), 8.25 (t, 2H, pyridinium H-3/H-5), 4.92 (t, 2H, CH$$2$$Br), 3.78 (t, 2H, NCH$$_2$$).

Comparative Analysis of Synthetic Methods

The classical method remains the benchmark for yield but is impractical for large-scale use. The thermal approach offers rapid synthesis under controlled conditions, though yield data are lacking. Room-temperature optimization strikes a balance between efficiency and simplicity, making it ideal for research laboratories.

Challenges in Synthesis and Optimization Strategies

Byproduct Formation and Mitigation

Di-alkylation and hydrobromic acid formation are common side reactions. Using a 10–20% molar excess of 1,2-dibromoethane suppresses di-alkylation by ensuring complete pyridine consumption. Hydrobromic acid, generated during quaternization, is neutralized by sodium hydroxide washes or silver oxide treatment, as demonstrated in analogous syntheses.

Enhancing Reaction Efficiency

Microwave-assisted synthesis and ionic liquid catalysts have been explored for related quaternary ammonium salts, reducing reaction times to minutes. While untested for this compound, these methods could revolutionize its production by combining rapid kinetics with high yields.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Bromoethyl)pyridin-1-ium bromide, and how can reaction conditions be systematically improved?

A common approach involves alkylation of pyridine with 1,2-dibromoethane under controlled conditions. Evidence from analogous syntheses suggests optimizing solvent polarity (e.g., acetonitrile), base selection (e.g., K₂CO₃), and reaction temperature (reflux) to enhance yield and purity . For instance, a model reaction using K₂CO₃ (2 equivalents) in acetonitrile at reflux for 8 hours achieved 78% yield, highlighting the importance of stoichiometric and solvent optimization . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the ionic product.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction to resolve molecular geometry and confirm bromoethyl-pyridinium connectivity. Parameters such as R factor (<0.06) and data-to-parameter ratio (>15:1) ensure structural reliability .

- NMR spectroscopy (¹H/¹³C) to verify proton environments and quaternary nitrogen presence.

- FTIR/Raman spectroscopy to identify C-Br stretching (~500–600 cm⁻¹) and pyridinium ring vibrations . Cross-validation of data across these methods is critical for unambiguous characterization.

Q. How can researchers assess the purity of this compound?

Purity is evaluated via:

- Elemental analysis (C, H, N, Br) to match theoretical and experimental compositions.

- HPLC with UV detection for ionic compounds, using reverse-phase columns and acetonitrile/water mobile phases.

- Melting point consistency and absence of extraneous peaks in NMR/FTIR spectra .

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound is limited, analogous brominated pyridinium salts require:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of brominated vapors.

- Immediate ethanol/water rinsing for spills, followed by neutralization with sodium bicarbonate .

Q. How does the bromoethyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing pyridinium moiety activates the adjacent bromoethyl group for SN₂ reactions. This facilitates substitutions with nucleophiles (e.g., amines, thiols) under mild conditions, making it a versatile alkylating agent in heterocyclic chemistry .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include:

- Molecular flexibility : The bromoethyl chain may adopt multiple conformations, complicating crystal packing. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes ordered lattice formation .

- Counterion effects : Bromide’s size and charge distribution influence crystal symmetry. Use SHELXL for refinement, ensuring anisotropic displacement parameters for bromine atoms .

Q. How can this compound be utilized in studying aggregation-induced emission (AIE) phenomena?

Pyridinium salts with bulky substituents exhibit AIE when dissolved in solvent mixtures (e.g., THF/hexane). Monitor fluorescence intensity changes as solvent polarity increases (e.g., hexane fraction ≥70%), correlating with restricted intramolecular rotation (RIR) of the bromoethyl group . Time-resolved spectroscopy can further elucidate RIR dynamics.

Q. What methodologies resolve contradictions between computational models and experimental data (e.g., bond lengths, angles)?

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict geometry, then compare with X-ray data.

- Refine computational models by incorporating solvent effects or dispersion corrections.

- Use SHELX’s TWIN/BASF tools to account for crystal twinning or disorder in experimental data .

Q. How can mechanistic studies elucidate its role in catalytic or inhibitory applications?

- Kinetic profiling : Vary nucleophile concentration and monitor reaction rates via LC-MS to distinguish SN₁/SN₂ pathways.

- Isotopic labeling : Substitute ¹³C in the bromoethyl group to track bond cleavage via NMR.

- Electrochemical analysis : Study corrosion inhibition efficiency (e.g., in NaCl solutions) using Tafel polarization and EIS, comparing with pyridinium analogs like 4DMN .

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

- Standardize intermediates : Characterize each step via NMR/X-ray to confirm structural integrity.

- Automate reaction monitoring : Use in-line FTIR or Raman probes to track bromide displacement in real time.

- Adhere to FAIR data principles : Document crystal parameters (e.g., CCDC codes), spectral peaks, and synthetic yields in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.